2-(1H-Imidazol-1-yl)quinoline-4-carboxamide
Overview
Description
2-(1H-Imidazol-1-yl)quinoline-4-carboxamide is a chemical compound that features a quinoline ring system substituted with an imidazole group and a carboxamide group
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as 2-(1h-imidazol-1-yl)quinoline-4-carboxamide, have a broad range of biological activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The imidazole group can be introduced through a subsequent substitution reaction, and the carboxamide group can be added through an amidation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to reduce environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, substitution, and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Amidation: Carboxylic acid derivatives can be converted to amides using reagents like thionyl chloride (SOCl₂) followed by ammonia (NH₃).
Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, substituted quinoline derivatives, and amide derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets suggests it could be developed into a new class of pharmaceuticals.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)benzoic acid
2-(1H-Imidazol-1-yl)ethanol
2-(1H-Imidazol-1-yl)phenol
Uniqueness: 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide is unique due to its combination of the quinoline and imidazole rings, which provides distinct chemical and biological properties compared to other similar compounds
Biological Activity
2-(1H-Imidazol-1-yl)quinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a quinoline core substituted with an imidazole group and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism can be summarized as follows:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways. For example, it can inhibit α-glucosidase, which is crucial for carbohydrate metabolism, thereby suggesting potential applications in managing diabetes .
- Receptor Modulation : The imidazole moiety may facilitate binding to certain receptors, affecting signaling pathways involved in inflammation and cancer progression .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Biological Activity | Target/Effect | IC50 (µM) |
---|---|---|
α-Glucosidase Inhibition | Enzyme involved in glucose metabolism | 3.2 - 185 |
Antimicrobial Activity | Bacterial and fungal pathogens | Varies by strain |
Anticancer Potential | Various cancer cell lines | Varies by cell type |
Anti-inflammatory Effects | Cytokine modulation | Not quantified |
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Diabetes Management : A study demonstrated that the compound exhibited significant α-glucosidase inhibition, with IC50 values ranging from 3.2 to 185 µM, outperforming acarbose (IC50 = 750 µM) . This suggests its potential as a therapeutic agent for Type 2 diabetes.
- Antimicrobial Properties : Research indicated that compounds similar to this compound displayed antimicrobial activity against a range of pathogens. Specifically, derivatives showed effectiveness against resistant strains of bacteria and fungi .
- Cancer Research : The compound has been explored for its anticancer properties, particularly in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest in various cancer cell lines .
Properties
IUPAC Name |
2-imidazol-1-ylquinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-13(18)10-7-12(17-6-5-15-8-17)16-11-4-2-1-3-9(10)11/h1-8H,(H2,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUANWTBNPRFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N3C=CN=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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